molecular formula C4H2BrIN2O B2416504 3-bromo-5-iodopyrazin-2-ol CAS No. 2375270-78-1

3-bromo-5-iodopyrazin-2-ol

Cat. No.: B2416504
CAS No.: 2375270-78-1
M. Wt: 300.881
InChI Key: SMACWHAJQNCVOT-UHFFFAOYSA-N
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Description

3-bromo-5-iodopyrazin-2-ol is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodopyrazin-2-ol typically involves the halogenation of a pyrazinone precursor. One common method is the sequential bromination and iodination of 1H-pyrazin-2-one. The reaction conditions often require the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For instance, bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in the same solvent.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodopyrazin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazinone derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazinone compounds.

Scientific Research Applications

3-bromo-5-iodopyrazin-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated compounds.

    Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the construction of complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 3-bromo-5-iodopyrazin-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved often include signal transduction cascades or metabolic processes that are influenced by the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3-bromo-5-iodopyrazin-2-ol is unique due to its specific halogenation pattern and the presence of both bromine and iodine atoms. This dual halogenation can impart distinct chemical reactivity and biological activity compared to similar compounds with different halogen substituents. Additionally, the pyrazinone ring structure provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

3-bromo-5-iodo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMACWHAJQNCVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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